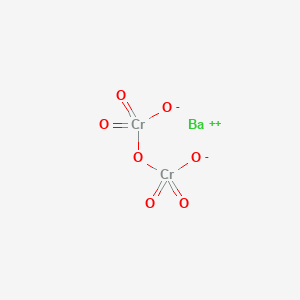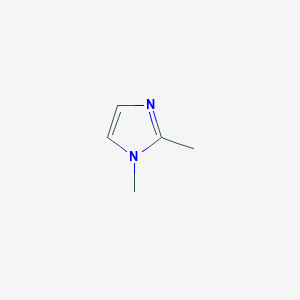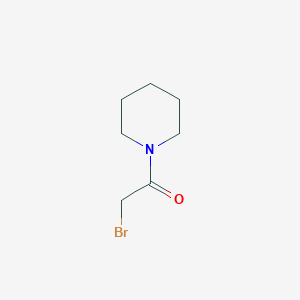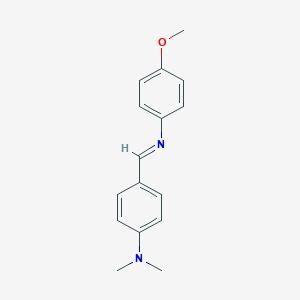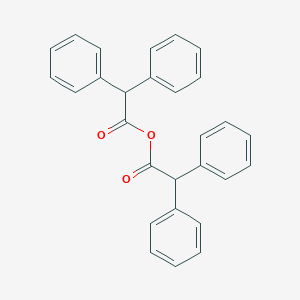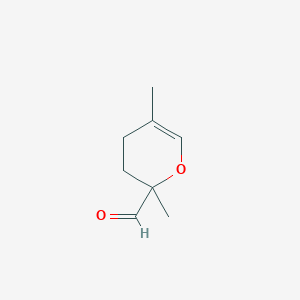
Methacrolein dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methacrolein dimer is a chemical compound that is widely used in scientific research. It is a dimer of methacrolein, which is a volatile organic compound that is commonly found in the environment. Methacrolein dimer has been studied extensively for its potential applications in various fields, including materials science, chemical engineering, and biochemistry.
Mécanisme D'action
The mechanism of action of methacrolein dimer is not well understood. However, it is believed that the compound interacts with various biological molecules, such as proteins and nucleic acids, through covalent and non-covalent interactions. These interactions can lead to changes in the structure and function of the molecules, which can have various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
Methacrolein dimer has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and tyrosine kinase. It has also been shown to induce oxidative stress and DNA damage in cells. In addition, methacrolein dimer has been shown to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
Methacrolein dimer has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and can be easily stored. However, methacrolein dimer has some limitations. It is toxic and can pose a health hazard if not handled properly. It also has a strong odor, which can be unpleasant and can interfere with some experiments.
Orientations Futures
There are several future directions for the study of methacrolein dimer. One direction is to further investigate the mechanism of action of the compound. This will help to better understand its interactions with biological molecules and its biochemical and physiological effects. Another direction is to explore the potential applications of methacrolein dimer in various fields, such as drug discovery, materials science, and chemical engineering. Finally, it is important to continue to study the safety and toxicity of methacrolein dimer, in order to ensure that it can be used safely in scientific research.
Méthodes De Synthèse
Methacrolein dimer can be synthesized through various methods, including thermal reactions, photochemical reactions, and electrochemical reactions. The most common method involves the reaction of methacrolein with itself in the presence of a Lewis acid catalyst, such as boron trifluoride. The reaction forms a dimeric product, which can be purified through distillation or chromatography.
Applications De Recherche Scientifique
Methacrolein dimer has been extensively studied for its potential applications in various fields of scientific research. It is commonly used as a precursor for the synthesis of various organic compounds, such as polymers and pharmaceuticals. It is also used as a building block for the synthesis of various materials, such as coatings, adhesives, and composites. In addition, methacrolein dimer is used as a chemical probe for studying various biological processes, such as protein-protein interactions and enzyme kinetics.
Propriétés
Numéro CAS |
1920-21-4 |
|---|---|
Nom du produit |
Methacrolein dimer |
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
2,5-dimethyl-3,4-dihydropyran-2-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-7-3-4-8(2,6-9)10-5-7/h5-6H,3-4H2,1-2H3 |
Clé InChI |
DYVJZCIYRQUXBA-UHFFFAOYSA-N |
SMILES |
CC1=COC(CC1)(C)C=O |
SMILES canonique |
CC1=COC(CC1)(C)C=O |
Autres numéros CAS |
1920-21-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




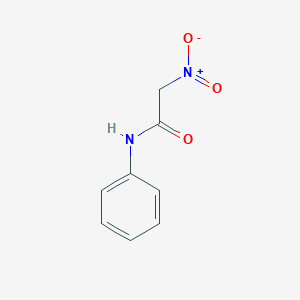
![3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine](/img/structure/B154440.png)

